molecular formula C14H18BNO5 B10837732 5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid

5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid

カタログ番号 B10837732
分子量: 291.11 g/mol
InChIキー: WTOZVQHWGKJNCT-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E-2070 is a small molecule drug initially developed by Eisai Co., Ltd. It is known for its role as a sodium channel blocker, primarily targeting sodium channels in the nervous system. This compound has been investigated for its potential therapeutic applications in treating nervous system diseases, particularly neuralgia .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of E-2070 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the developing company, Eisai Co., Ltd., and are not publicly disclosed in detail.

Industrial Production Methods

Industrial production of E-2070 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet regulatory standards. detailed industrial production methods are not publicly available.

化学反応の分析

Types of Reactions

E-2070 undergoes various chemical reactions, including:

    Oxidation: E-2070 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert E-2070 into reduced forms.

    Substitution: E-2070 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving E-2070 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of E-2070 include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

科学的研究の応用

作用機序

E-2070 exerts its effects by blocking sodium channels in the nervous system. Sodium channels are essential for the generation and propagation of action potentials in neurons. By blocking these channels, E-2070 inhibits the influx of sodium ions, thereby reducing neuronal excitability and alleviating pain associated with neuralgia .

類似化合物との比較

Similar Compounds

    Lidocaine: Another sodium channel blocker used as a local anesthetic and antiarrhythmic agent.

    Carbamazepine: An anticonvulsant and mood-stabilizing drug that also blocks sodium channels.

    Phenytoin: An antiepileptic drug that inhibits sodium channels to prevent seizures.

Uniqueness of E-2070

E-2070 is unique in its specific targeting of sodium channels in the nervous system, making it a promising candidate for treating neuralgia. Its mechanism of action and potential therapeutic applications distinguish it from other sodium channel blockers.

特性

分子式

C14H18BNO5

分子量

291.11 g/mol

IUPAC名

5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)8-7-9-11(17)6-5-10(16-9)12(18)19/h5-8,17H,1-4H3,(H,18,19)/b8-7+

InChIキー

WTOZVQHWGKJNCT-BQYQJAHWSA-N

異性体SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC(=N2)C(=O)O)O

正規SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC(=N2)C(=O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。